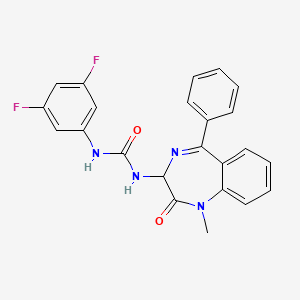

1-(3,5-difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Descripción

1-(3,5-Difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (CAS: 1796893-17-8) is a benzodiazepine-derived urea compound featuring a 3,5-difluorophenyl substituent and a 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl moiety. This structure combines a benzodiazepine core, known for its pharmacological relevance in central nervous system (CNS) targeting, with a urea linker that may enhance binding specificity or metabolic stability. The 3,5-difluorophenyl group introduces electronegative fluorine atoms, which can influence electronic properties, solubility, and intermolecular interactions . Safety guidelines for handling this compound emphasize avoiding heat sources (P210) and restricting access to children (P102) .

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N4O2/c1-29-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-17-12-15(24)11-16(25)13-17/h2-13,21H,1H3,(H2,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTASEQZXDCHQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves multiple steps:

Formation of the Benzodiazepine Core: This step often starts with the condensation of an o-phenylenediamine derivative with a suitable ketone or aldehyde to form the benzodiazepine ring system.

Introduction of the Urea Linkage: The benzodiazepine intermediate is then reacted with an isocyanate or a carbamoyl chloride to introduce the urea functionality.

Substitution with Difluorophenyl and Phenyl Groups:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,5-difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl chains.

Aplicaciones Científicas De Investigación

1-(3,5-difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.

Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, epilepsy, and insomnia.

Mecanismo De Acción

The mechanism of action of 1-(3,5-difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea involves its interaction with the central nervous system. It likely binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The primary structural analogs of this compound are halogen-substituted derivatives, particularly the dichlorophenyl variant. Below is a detailed comparison based on molecular properties, safety, and inferred pharmacological characteristics.

Table 1: Comparative Analysis of Halogen-Substituted Benzodiazepine-Urea Derivatives

*Inferred from structural analogy to the dichlorophenyl variant.

†Calculated by replacing chlorine atoms (35.45 g/mol each) with fluorine (19.00 g/mol each).

Key Differences and Implications:

Molecular Mass and Halogen Effects: The dichlorophenyl analog has a higher molecular mass (~453 vs. ~420 g/mol) due to chlorine’s greater atomic weight compared to fluorine. This difference may influence pharmacokinetic properties, such as diffusion rates or tissue penetration .

Lipophilicity and Solubility :

- Chlorine’s lipophilic nature increases the dichlorophenyl analog’s membrane permeability but may reduce aqueous solubility. In contrast, the difluorophenyl derivative likely exhibits improved solubility, favoring oral bioavailability .

No specific safety data is available for the dichlorophenyl variant, though chlorinated aromatics generally require careful handling due to toxicity risks .

Actividad Biológica

1-(3,5-Difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a compound that belongs to the class of benzodiazepines. These compounds are known for their diverse biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this specific compound, drawing from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodiazepine core with additional functional groups. The presence of fluorine atoms enhances its pharmacological properties by potentially increasing lipophilicity and modifying receptor interactions.

Benzodiazepines typically act as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This modulation leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The specific interactions of this compound with GABA_A receptors have not been extensively documented but are anticipated based on its structural similarities to other known benzodiazepines.

Pharmacological Studies

Several studies have examined the pharmacological profiles of benzodiazepine derivatives. For instance:

- Anxiolytic Activity : Research indicates that compounds with benzodiazepine structures exhibit significant anxiolytic effects in animal models. A study demonstrated that modifications in the phenyl ring can enhance anxiolytic potency .

- Anticonvulsant Properties : Benzodiazepines are well-known for their anticonvulsant effects. Compounds similar to this compound have shown efficacy in reducing seizure activity in rodent models .

- Sedative Effects : The sedative properties of benzodiazepines are well-established. Studies have indicated that structural modifications can lead to enhanced sedative effects .

Case Studies

A few notable case studies highlight the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.